1-Methylimidazole-D3 (ring-D3)
Overview
Description
1-Methylimidazole-D3 (ring-D3) is a derivative of imidazole where the ring has been substituted with three deuterium atoms . It is a specialty chemical used in various applications .
Molecular Structure Analysis
The molecular formula of 1-Methylimidazole-D3 (ring-D3) is C4H3D3N2 . The structure of 1-Methylimidazole-D3 (ring-D3) is similar to that of 1-Methylimidazole, with the difference being the substitution of three hydrogen atoms in the ring with deuterium .Scientific Research Applications
Reactions of Group III Biheterocyclic Complexes
Research has shown that Group III alkyl complexes, when supported by specific ligands, react with aromatic N-heterocycles like 1-methylimidazole. These reactions lead to the formation of biheterocyclic complexes through initial C-H activation followed by a coupling reaction. The study provides insights into the mechanistic aspects of these reactions, supported by both experimental and computational evidence (Carver et al., 2009).
Crystal Structure of 1-Methylimidazole Derivatives
Another study focused on the crystal structure of 1-methylimidazole 3-oxide monohydrate, revealing how the imidazole rings are linked into infinite zigzag strands by hydrogen bonds. This structural analysis contributes to the understanding of molecular arrangements and interactions within crystalline materials (Frampton et al., 2017).
Reaction Mechanism of Imidazole-Catalyzed Processes
The role of imidazole in catalyzing phenol-epoxide ring-opening reactions has been studied, highlighting the nucleophilic attack by the N atom in imidazole on an epoxide and its influence on the reaction's activation energy. Such investigations are crucial for understanding the catalytic abilities of imidazole compounds in organic synthesis (Mitani et al., 2020).
Synthesis of Acid-Sensitive Epoxides
1-Methylimidazole has been utilized as an additive in the synthesis of acid-sensitive epoxides, demonstrating its effectiveness in suppressing ring opening and rearrangement during the epoxidation process. This application showcases the utility of 1-methylimidazole in fine-tuning chemical reactions for desired outcomes (Yamazaki, 2010).
Safety and Hazards
properties
IUPAC Name |
2,4,5-trideuterio-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTWTZJPVLRJOU-NRUYWUNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305638 | |
Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4166-68-1 | |
Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4166-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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